Cas no 204205-33-4 (2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethan-1-one)
2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone
- 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone
- Ethanone, 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)-
- ETH032
- FC1324
- a-(Cyclopropylcarbonyl)-2-fluorobenzyl bromide
- 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethan-1-one
- 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)-ethanone
- 2-Bromo-1-cyclopropyl-2-(2-fluoro-phenyl)-ethanone
- PubChem19832
- PRASUGREL INTERMEDIATE C
- LMCZCCDXOZGIND-UHFFFAOYSA-N
- BCP11003
- CB0076
- SB35193
- 2-bromo-1-cyclopropyl-2-(2-fluorophenyl) ethanone
- DTXSID60634062
- AKOS015854297
- B6031
- 2-bromo-1-cyclopropyl-2-(2-fluorphenyl)-ethanon
- alpha-cyclopropylcarbonyl-2-fluorobenzylbromide
- 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)-etanon
- MFCD11977644
- 2-bromo-2-(2-fluorophenyl)-1-cyclopropyl-ethanone
- 204205-33-4
- Ethanone,2-bromo-1-cyclopropyl-2-(2-fluorophenyl)-
- C11H10BrFO
- SCHEMBL242256
- Cyclopropyl carbonyl-2-fluorobenzylbromide
- J-508185
- AM20090723
- A4444
- alpha-cyclopropylcarbonyl-2-fluorobenzyl bromide
- 2-bromo-2-(2-fluorophenyl)-1-cyclopropylethanon
- AS-11428
- SY067317
- FT-0649302
- AC-22646
- 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone (90% purity)
- 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone;
- DB-027830
-
- MDL: MFCD11977644
- Inchi: 1S/C11H10BrFO/c12-10(11(14)7-5-6-7)8-3-1-2-4-9(8)13/h1-4,7,10H,5-6H2
- InChI Key: LMCZCCDXOZGIND-UHFFFAOYSA-N
- SMILES: BrC(C1C=CC=CC=1F)C(C1CC1)=O
Computed Properties
- Exact Mass: 255.99000
- Monoisotopic Mass: 255.99
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.1
- XLogP3: 3
Experimental Properties
- Color/Form: No data available
- Density: 1.574
- Melting Point: No data available
- Boiling Point: 293.0±25.0 °C at 760 mmHg
- Flash Point: 131.0±23.2 °C
- Refractive Index: 1.592
- PSA: 17.07000
- LogP: 3.24080
2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethan-1-one Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:Store at room temperature
2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B6031-1G |
2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone |
204205-33-4 | 98.0%(GC) | 1G |
¥130.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B6031-5G |
2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone |
204205-33-4 | 98.0%(GC) | 5G |
¥450.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MC449-5g |
2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone |
204205-33-4 | 90+% | 5g |
174.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MC449-25g |
2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone |
204205-33-4 | 90+% | 25g |
705CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MC449-1g |
2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone |
204205-33-4 | 90+% | 1g |
59.0CNY | 2021-07-15 | |
| Fluorochem | 212182-5g |
2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone |
204205-33-4 | 95% | 5g |
£23.00 | 2022-03-01 | |
| Fluorochem | 212182-25g |
2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone |
204205-33-4 | 95% | 25g |
£73.00 | 2022-03-01 | |
| Fluorochem | 212182-100g |
2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone |
204205-33-4 | 95% | 100g |
£262.00 | 2022-03-01 | |
| TRC | B688795-250mg |
2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone (90% purity) |
204205-33-4 | 250mg |
$ 92.00 | 2023-09-08 | ||
| TRC | B688795-1g |
2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone (90% purity) |
204205-33-4 | 1g |
$ 259.00 | 2023-09-08 |
2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethan-1-one Suppliers
2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethan-1-one Related Literature
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
Additional information on 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethan-1-one
Comprehensive Analysis of 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethan-1-one (CAS No. 204205-33-4)
2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethan-1-one (CAS No. 204205-33-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This brominated ketone derivative features a unique molecular structure combining a cyclopropyl group and a 2-fluorophenyl moiety, making it a valuable intermediate in synthetic chemistry. Researchers frequently search for "synthesis of 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone" or "applications of CAS 204205-33-4," reflecting its growing importance in drug discovery pipelines.
The compound's structural features contribute to its reactivity in cross-coupling reactions, particularly in the construction of complex heterocycles. Recent studies highlight its potential as a building block for kinase inhibitors, aligning with current trends in targeted cancer therapies. Many users inquire about "2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethan-1-one solubility" and "stability under various conditions," indicating practical concerns in laboratory applications. The fluorine atom at the ortho position enhances metabolic stability—a key consideration in modern medicinal chemistry design principles.
From a synthetic perspective, CAS 204205-33-4 demonstrates remarkable versatility. Its α-bromo ketone functionality allows participation in nucleophilic substitution reactions, while the cyclopropyl ring introduces interesting steric effects. These properties answer frequent search queries like "how to handle 2-bromo-1-cyclopropyl ketones" and "storage recommendations for fluorinated bromo compounds." The compound's melting point (typically 98-102°C) and molecular weight (271.11 g/mol) are often requested data points among researchers.
In the context of green chemistry advancements, 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone presents both challenges and opportunities. The pharmaceutical industry shows particular interest in "environmentally friendly purification methods for brominated intermediates" and "catalytic alternatives to stoichiometric bromination." These search trends reflect the compound's relevance in sustainable process development. Analytical characterization typically involves HPLC purity testing and NMR spectral analysis (1H, 13C, and 19F), with users frequently seeking "reference spectra for CAS 204205-33-4."
The compound's structure-activity relationship (SAR) potential makes it valuable for fragment-based drug discovery. Its balanced lipophilicity (predicted LogP ~2.5) and moderate polarity address common search terms like "bioavailability of fluorophenyl cyclopropyl ketones." Recent patent literature reveals derivatives of 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethan-1-one appearing in applications ranging from antiviral agents to materials science precursors. Safety data sheets appropriately address handling precautions without classifying it under restricted categories.
Emerging research directions include exploring the compound's utility in photoaffinity labeling and proteolysis targeting chimeras (PROTACs). These cutting-edge applications respond to trending searches about "chemical probes for target identification" and "small molecule degraders in drug discovery." The 2-fluorophenyl group offers potential for PET radiolabeling (with 18F), connecting to growing interest in molecular imaging techniques.
Quality control aspects generate frequent queries such as "impurity profiling of 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone" and "column chromatography conditions for purification." The compound typically shows good stability when stored anhydrous at -20°C, though the bromine atom makes light-sensitive storage advisable. These practical considerations are crucial for reproducibility in multi-step syntheses where this intermediate appears.
In conclusion, 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethan-1-one (CAS No. 204205-33-4) represents a structurally intriguing compound with diverse applications across chemical research. Its combination of halogenated aromatic and strained aliphatic features continues to inspire innovative synthetic methodologies and biological investigations, positioning it as a compound of enduring interest in specialized organic synthesis.
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